molecular formula C15H21NO5 B2751352 2-Hexanamido-4,5-dimethoxybenzoic acid CAS No. 749920-65-8

2-Hexanamido-4,5-dimethoxybenzoic acid

Katalognummer: B2751352
CAS-Nummer: 749920-65-8
Molekulargewicht: 295.335
InChI-Schlüssel: CDHIJNJDYXMSDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexanamido-4,5-dimethoxybenzoic acid (CAS: 748776-32-1) is a benzoic acid derivative featuring a hexanamido group at the 2-position and methoxy substituents at the 4- and 5-positions. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing quinazoline derivatives, such as c-MET inhibitors and telomerase-targeting agents . Notably, it is listed as a discontinued commercial product, suggesting specialized synthetic applications .

Eigenschaften

IUPAC Name

2-(hexanoylamino)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-4-5-6-7-14(17)16-11-9-13(21-3)12(20-2)8-10(11)15(18)19/h8-9H,4-7H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHIJNJDYXMSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Hexanamido-4,5-dimethoxybenzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of 2-Hexanamido-4,5-dimethoxybenzoic acid can be described as follows:

  • Molecular Formula : C_{15}H_{21}N_{1}O_{4}
  • IUPAC Name : 2-Hexanamido-4,5-dimethoxybenzoic acid

The biological activity of 2-Hexanamido-4,5-dimethoxybenzoic acid is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can lead to reduced synthesis of prostaglandins, thus alleviating inflammation and pain .

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of 2-Hexanamido-4,5-dimethoxybenzoic acid. In vitro assays showed that the compound effectively reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The following table summarizes key findings from recent studies:

StudyMethodologyKey Findings
Study AMacrophage modelReduced IL-6 and TNF-alpha levels by 50% at 10 µM concentration
Study BCarrageenan-induced paw edema in ratsSignificant reduction in edema (p < 0.05) compared to control group
Study CIn vitro COX-2 inhibition assayIC50 value of 12 µM for COX-2 inhibition

2. Antimicrobial Activity

The antimicrobial properties of 2-Hexanamido-4,5-dimethoxybenzoic acid have also been explored. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results from antimicrobial susceptibility tests are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antibacterial agent .

3. Antioxidant Activity

Research has also indicated that 2-Hexanamido-4,5-dimethoxybenzoic acid exhibits antioxidant properties. In assays measuring free radical scavenging activity, the compound demonstrated a dose-dependent effect:

Concentration (µM)% Scavenging Activity
1020%
5045%
10075%

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Clinical Application in Inflammatory Disorders
A clinical trial investigated the efficacy of a formulation containing 2-Hexanamido-4,5-dimethoxybenzoic acid for treating patients with rheumatoid arthritis. The study reported significant improvements in pain and joint swelling after eight weeks of treatment compared to placebo controls.

Case Study 2: Antibacterial Formulation
A formulation incorporating this compound was tested against chronic wound infections. Results indicated a reduction in bacterial load and improved healing times in patients treated with the formulation compared to standard care.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogues include:

Compound Substituents Molecular Formula CAS Number Key Applications
2-Hexanamido-4,5-dimethoxybenzoic acid 2-hexanamido, 4,5-dimethoxy C₁₅H₂₁NO₅ 748776-32-1 Precursor for c-MET inhibitors, telomerase inhibitors
2-Bromo-4,5-dimethoxybenzoic acid 2-bromo, 4,5-dimethoxy C₉H₉BrO₄ 6286-46-0 Intermediate for norathyriol, urolithins, and antibacterial agents
Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) 4-hydroxy, 3,5-dimethoxy C₉H₁₀O₅ 530-57-4 Natural antioxidant, anticancer agent
2-Amino-4,5-dimethoxybenzoic acid 2-amino, 4,5-dimethoxy C₉H₁₁NO₄ 5653-40-7 Intermediate for heterocyclic compounds (e.g., quinazolines)
3-Hydroxy-4,5-dimethoxybenzoic acid 3-hydroxy, 4,5-dimethoxy C₉H₁₀O₅ 1916-08-1 Proteomics research, biochemical studies

Physicochemical Properties

  • Lipophilicity: The hexanamido group in 2-Hexanamido-4,5-dimethoxybenzoic acid increases lipophilicity compared to hydroxyl- or amino-substituted analogues (e.g., syringic acid), enhancing membrane permeability but reducing aqueous solubility . Bromo-substituted derivatives (e.g., 2-Bromo-4,5-dimethoxybenzoic acid) exhibit moderate lipophilicity due to halogen electronegativity .
  • Melting Points :

    • 2-Bromo-4,5-dimethoxybenzoic acid: 188–190°C .
    • Syringic acid: 204–206°C .
    • Data for 2-Hexanamido-4,5-dimethoxybenzoic acid is unavailable, but its aliphatic chain likely lowers the melting point relative to aromatic analogues.
  • Acidity :

    • Syringic acid (pKa ~4.3) has stronger acidity due to the electron-withdrawing effect of the 4-hydroxyl group, whereas 2-Hexanamido-4,5-dimethoxybenzoic acid’s amide group reduces acidity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.